2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
This compound belongs to the 4,5-dihydroimidazole class, characterized by a partially saturated five-membered heterocyclic core. Its structure features a 2,5-dimethylbenzylsulfanyl group at position 2 and a 4-methoxybenzenesulfonyl group at position 1. The 4-methoxybenzenesulfonyl moiety introduces electron-donating methoxy substituents, which may enhance solubility and influence electronic interactions in biological systems. While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, structural analogs suggest it may share synthetic pathways with other sulfonyl- and sulfanyl-substituted imidazoles .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-14-4-5-15(2)16(12-14)13-25-19-20-10-11-21(19)26(22,23)18-8-6-17(24-3)7-9-18/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMILAVZOXIVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Dihydroimidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Methoxybenzenesulfonyl Group: This step is achieved through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Recent studies have shown that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating potential as a new antimicrobial agent. For instance, derivatives with similar structures have been found to inhibit the growth of both Gram-positive and Gram-negative bacteria .
-
Anticancer Properties :
- The compound's structural features allow it to interact with biological targets involved in cancer progression. Research indicates that imidazole derivatives can induce apoptosis in cancer cells. A study highlighted that related compounds showed cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
- Molecular Docking Studies :
Agricultural Applications
- Pesticidal Activity :
-
Plant Growth Regulation :
- Some imidazole derivatives are known to act as growth regulators in plants. Investigating the effects of this specific compound on plant growth could lead to advancements in agricultural productivity and sustainability.
Materials Science Applications
- Polymer Chemistry :
-
Catalysis :
- Imidazole derivatives are often used as catalysts in organic reactions due to their ability to stabilize transition states. This compound could potentially serve as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Case Studies
- A study conducted on a series of imidazole derivatives demonstrated that modifications at the 4 and 5 positions significantly affected their biological activities, including antimicrobial and anticancer properties . This suggests that fine-tuning the structure of the compound could lead to improved efficacy.
- Another investigation focused on the synthesis of sulfonamide derivatives showed promising results in terms of cytotoxicity against several cancer cell lines, reinforcing the potential application of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties of Comparable Compounds
Table 2. Substituent Effects on Reactivity and Bioactivity
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole exhibits significant potential in various biological applications. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C21H23N3O2S
- Molecular Weight : 381.5 g/mol
- IUPAC Name : N-(2,5-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl]sulfanylacetamide
Synthesis
The synthesis of this compound involves the reaction of 2,5-dimethylphenylmethyl sulfide with 4-methoxybenzenesulfonyl chloride and imidazole derivatives. The synthetic pathway typically includes:
- Formation of the imidazole core.
- Sulfanylation with a suitable sulfide.
- Coupling with the sulfonamide moiety.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to imidazole derivatives show promising antimicrobial properties. For instance, derivatives of imidazole have been tested against various bacterial strains and exhibited significant inhibitory effects. In vitro studies indicated that certain structural modifications enhance antibacterial potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Properties
Compounds similar to the target molecule have been evaluated for their anti-inflammatory activity. In vitro assays showed that imidazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . Specifically, studies have highlighted that modifications in the imidazole ring can lead to enhanced anti-inflammatory effects comparable to standard anti-inflammatory drugs like phenylbutazone .
Case Studies
Several case studies illustrate the biological activity of imidazole derivatives:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of synthesized imidazole derivatives.
- Methodology : Disc diffusion method against Gram-positive and Gram-negative bacteria.
- Results : Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL, indicating strong antibacterial activity .
- Anti-inflammatory Assessment :
Data Table: Comparative Biological Activity
| Compound Name | Antibacterial Activity (MIC µg/mL) | Anti-inflammatory Activity (Cytokine Reduction %) |
|---|---|---|
| Target Compound | 0.5 - 4 | 40 - 70 |
| Reference Drug (Phenylbutazone) | 1 - 3 | 50 - 80 |
| Other Imidazole Derivatives | 0.8 - 5 | 30 - 60 |
Q & A
Q. How can researchers assess the environmental fate of this compound under aerobic conditions?
- Methodology : Conduct OECD 301F biodegradation tests and monitor hydrolysis products via LC-MS. For sulfonated imidazoles, photodegradation pathways (UV-Vis spectroscopy) are critical due to aryl sulfonyl group stability .
- Advanced Tool : Use QSAR models to predict ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) based on molecular descriptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
